molecular formula C10H12BrNOS B8696833 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide CAS No. 63123-34-2

3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide

Cat. No.: B8696833
CAS No.: 63123-34-2
M. Wt: 274.18 g/mol
InChI Key: KMZBNPIZUBVKDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide is a chemical compound that belongs to the benzothiazole family This compound is known for its unique structure, which includes a benzothiazole ring fused with a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide typically involves the reaction of 2-methylbenzothiazole with 2-bromoethanol in the presence of ethoxyethanol. The reaction mixture is heated for approximately 2 hours, after which the precipitate is filtered and air-dried . This method is efficient and yields the desired compound in a relatively short time compared to traditional methods that require up to 18 hours of heating .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of high-quality reagents and controlled reaction environments are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which are useful in various applications.

    Substitution: The bromide ion can be substituted with other functional groups, resulting in a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various benzothiazole derivatives, which have applications in dye synthesis, pharmaceuticals, and other industrial processes .

Scientific Research Applications

3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets vary depending on the derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-Methylbenzothiazole
  • 2-Aminobenzothiazole
  • Benzothiazole-2-carboxylic acid

Uniqueness

What sets 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide apart is its unique combination of a benzothiazole ring with a bromide ion and a hydroxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

63123-34-2

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide

InChI

InChI=1S/C10H12NOS.BrH/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8;/h2-5,12H,6-7H2,1H3;1H/q+1;/p-1

InChI Key

KMZBNPIZUBVKDQ-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCO.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-methylbenzothiazole (5.87 g) and 2-bromoethanol (49.2 g) was stirred and heated in an oil bath at 110° C. for 18 hours. After cooling the reaction mixture to room temperature, adding ethyl acetate (100 ml), and decanting, the resultant solid was then dissolved in methanol (50 ml) and precipitated with ethyl acetate (300 ml). The solid was again recrystallized from a mixture of methanol and ethyl acetate, washed with ethyl acetate (2×25 ml) and dried in an oven under high vacuum at 50° C. overnight to obtain 4.21 g (39%) of 4a.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
39%

Synthesis routes and methods II

Procedure details

A solution of 2-methylbenzothiazole (5.87 g) and bromoethanol (49.2 g) were stirred in an oil bath at 110° C. for 18 hours. Added ethyl acetate (100 mL) to the reaction mixture and decanted. The residual solid was then dissolved in methanol (50 mL) and precipitated with ethyl acetate (300 mL). The solid was again recrystallized from methanol-ethyl acetate (15 mL/150 mL), washed with ethyl acetate (2×25 mL) and dried in an oven under high vacuum at 50° C. overnight. The yield was 4.21 g (39%). TLC (silica gel, 4:1 methylene chloride-methanol) Rf=0.34.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.